molecular formula C14H9B B1266452 3-Bromophenanthrene CAS No. 715-50-4

3-Bromophenanthrene

Cat. No.: B1266452
CAS No.: 715-50-4
M. Wt: 257.12 g/mol
InChI Key: BNGNNFQSUWVWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromophenanthrene is an organic compound with the molecular formula C14H9Br It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings The bromine atom is attached to the third carbon of the phenanthrene structure, making it a brominated phenanthrene derivative

Synthetic Routes and Reaction Conditions:

    Bromination of Phenanthrene: One common method involves the bromination of phenanthrene. This can be achieved by reacting phenanthrene with bromine in the presence of a catalyst such as iron or aluminum chloride.

    Cyclization Reactions: Another method involves the cyclization of stilbenes.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using phenanthrene as the starting material. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: This compound can be oxidized to form phenanthrenequinone derivatives.

    Reduction Reactions: Reduction of this compound can yield phenanthrene derivatives with reduced aromaticity.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted phenanthrene derivatives can be formed.

    Oxidation Products: Phenanthrenequinone and other oxidized derivatives.

    Reduction Products: Reduced phenanthrene derivatives with altered aromaticity.

Scientific Research Applications

3-Bromophenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-bromophenanthrene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, altering the compound’s chemical properties. In oxidation reactions, the aromatic rings can be modified, leading to changes in electronic structure and reactivity. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness of 3-Bromophenanthrene: this compound is unique due to the specific position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct chemical behavior compared to other brominated phenanthrene derivatives .

Properties

IUPAC Name

3-bromophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGNNFQSUWVWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221716
Record name Phenanthrene, 3-Bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

715-50-4
Record name Phenanthrene, 3-Bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000715504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 715-50-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenanthrene, 3-Bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromophenanthrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromophenanthrene
Reactant of Route 2
3-Bromophenanthrene
Reactant of Route 3
Reactant of Route 3
3-Bromophenanthrene
Reactant of Route 4
3-Bromophenanthrene
Reactant of Route 5
Reactant of Route 5
3-Bromophenanthrene
Reactant of Route 6
Reactant of Route 6
3-Bromophenanthrene
Customer
Q & A

Q1: How does the bromine substituent in 3-Bromophenanthrene influence its reactivity in acid-catalyzed methanolysis compared to unsubstituted phenanthrene?

A: Research indicates that the presence of a bromine substituent on the phenanthrene ring, specifically at the 3-position, does not significantly alter the reaction pathway in acid-catalyzed methanolysis when compared to unsubstituted phenanthrene []. Both this compound and phenanthrene undergo a two-step mechanism:

    Q2: Does the reaction of this compound oxide with methoxide ion differ significantly from its acid-catalyzed methanolysis?

    A: Yes, the reaction of this compound oxide with methoxide ion proceeds via a distinct mechanism compared to its acid-catalyzed methanolysis []. In the presence of methoxide, the reaction follows an SN2 pathway, resulting in the exclusive formation of trans-methanol adducts. This contrasts with the acid-catalyzed reaction, where both cis and trans isomers are observed. The SN2 mechanism involves a concerted attack of the methoxide nucleophile on the epoxide ring, leading to the observed stereospecificity.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.